

A Technical Guide to the Spectroscopic Data of 7,7-Dimethyloxepan-2-one

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Compound of Interest

Compound Name: 7,7-Dimethyloxepan-2-one

Cat. No.: B15439459

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This technical guide provides a summary of the available spectroscopic data for the compound **7,7-Dimethyloxepan-2-one** (CAS No. 76638-13-6). Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines known information with representative data from structurally similar compounds and outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **7,7-Dimethyloxepan-2-one**
- Molecular Formula: C₈H₁₄O₂
- Molecular Weight: 142.20 g/mol
- Synonyms: ε,ε-Dimethyl-ε-caprolactone

Synthesis

7,7-Dimethyloxepan-2-one is typically synthesized via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming a lactone (a cyclic ester). Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid catalyst.^{[1][2][3][4][5]}

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **7,7-Dimethyloxepan-2-one**. Where specific experimental data is not available, representative values for similar ϵ -caprolactones are provided to give an indication of the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.2	t	2H	-O-CH ₂ -
~ 2.5	t	2H	-C(=O)-CH ₂ -
~ 1.7 - 1.9	m	4H	-CH ₂ -CH ₂ -
~ 1.3	s	6H	-C(CH ₃) ₂ -

Note: This is a predicted spectrum. Actual values may vary.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~ 175	-C=O (Ester)
~ 80	-C(CH ₃) ₂ -O-
~ 65	-O-CH ₂ -
~ 35	-C(=O)-CH ₂ -
~ 29	Methylene carbons
~ 25	Methyl carbons

Note: This is a predicted spectrum. Actual values may vary.

3.2. Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1735 - 1750	Strong	C=O stretch (lactone)
~ 1250	Strong	C-O stretch (ester)
2850 - 2960	Medium	C-H stretch (aliphatic)

3.3. Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
142	[M] ⁺ (Molecular ion)
127	[M - CH ₃] ⁺
99	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
56	McLafferty rearrangement fragment

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

4.1. Synthesis: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone

- **Dissolution:** 2,2-dimethylcyclohexanone is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
- **Cooling:** The solution is cooled in an ice bath to 0 °C.

- **Addition of Oxidant:** A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the ketone solution while maintaining the temperature at 0 °C. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature.
- **Workup:** The reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to remove excess peroxy acid and the resulting meta-chlorobenzoic acid, followed by a wash with brine.
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, **7,7-Dimethyloxepan-2-one**, is purified by column chromatography on silica gel or by distillation under reduced pressure.

4.2. NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified **7,7-Dimethyloxepan-2-one** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

4.3. IR Spectroscopy

- **Sample Preparation:** A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

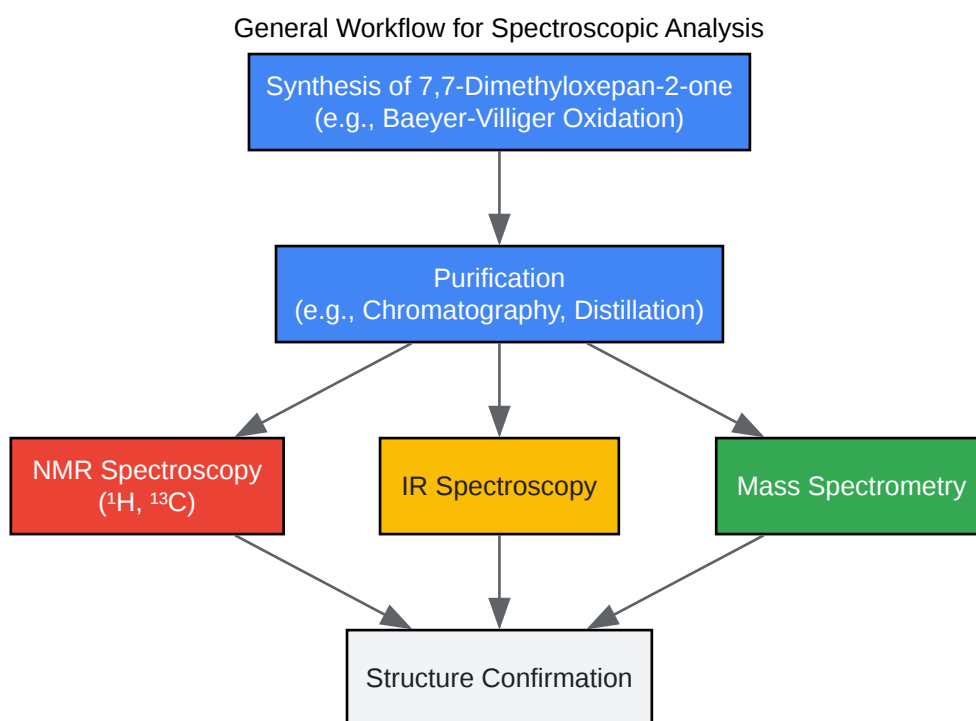
- **Data Acquisition:** The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.

4.4. Mass Spectrometry

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is ionized, commonly using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

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